molecular formula C23H20N2O B1349525 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-42-4

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B1349525
CAS No.: 5496-42-4
M. Wt: 340.4 g/mol
InChI Key: XCCJHWPREGFUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group at position 2 and diphenyl groups at positions 4 and 5 of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, 2-ethoxybenzaldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The general reaction scheme is as follows:

Benzil+2-Ethoxybenzaldehyde+Ammonium acetateThis compound\text{Benzil} + \text{2-Ethoxybenzaldehyde} + \text{Ammonium acetate} \rightarrow \text{this compound} Benzil+2-Ethoxybenzaldehyde+Ammonium acetate→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated imidazole derivatives.

Scientific Research Applications

2-(2-Ethoxyphenyl)-4,5-diphenyl-1H-imidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 2-Phenyl-4,5-diphenyl-1H-imidazole
  • 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
  • 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Comparison: Compared to its analogs, 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-2-26-20-16-10-9-15-19(20)23-24-21(17-11-5-3-6-12-17)22(25-23)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCJHWPREGFUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366961
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-42-4
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 5
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.